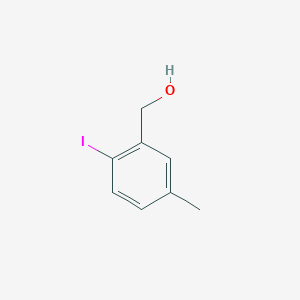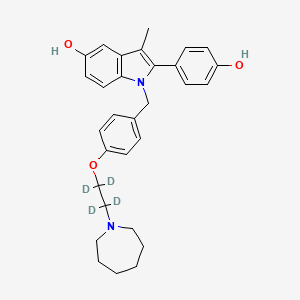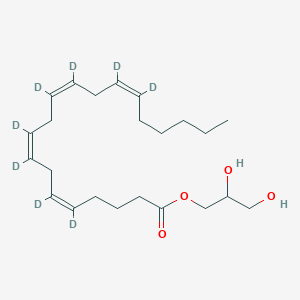
(2-Iodo-5-methylphenyl)methanol
Descripción general
Descripción
(2-Iodo-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . It is characterized by the presence of an iodine atom and a hydroxyl group attached to a benzene ring with a methyl group at the 5th position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Reduction: One common synthetic route involves the bromination of 2-methylphenol followed by the reduction of the resulting bromo compound to introduce the iodine atom.
Direct Iodination: Another method involves the direct iodination of 2-methylphenol using iodine in the presence of an oxidizing agent.
Industrial Production Methods: The industrial production of This compound typically involves large-scale bromination and reduction processes, ensuring high purity and yield. These methods are optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
(2-Iodo-5-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding iodo compound.
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include nucleophiles such as ammonia or halides.
Major Products Formed:
Oxidation: 2-Iodo-5-methylbenzaldehyde or 2-Iodo-5-methylbenzoic acid.
Reduction: 2-Iodo-5-methylphenylmethane.
Substitution: 2-Amino-5-methylphenylmethanol or 2-Fluoro-5-methylphenylmethanol.
Aplicaciones Científicas De Investigación
(2-Iodo-5-methylphenyl)methanol: has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2-Iodo-5-methylphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its hydroxyl and iodine groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
(2-Iodo-5-methylphenyl)methanol: can be compared with other similar compounds, such as:
(2-Bromo-5-methylphenyl)methanol: Similar structure but with a bromine atom instead of iodine.
(2-Chloro-5-methylphenyl)methanol: Similar structure but with a chlorine atom instead of iodine.
(2-Iodo-3-methylphenyl)methanol: Similar structure but with the methyl group at the 3rd position instead of the 5th.
Uniqueness: The presence of the iodine atom in This compound imparts unique chemical properties, such as higher reactivity compared to bromine or chlorine, making it particularly useful in certain chemical reactions and applications.
Propiedades
IUPAC Name |
(2-iodo-5-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJTVRIVOAEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,6S)-3-[[(2S,10R,10aR)-1,2,3,4,10,10a-hexahydro-10-hydroxy-4-oxo-2-phenylpyrimido[1,2-a]indol-10-yl]methyl]-6-(phenylmethyl)-2,5-piperazinedione](/img/structure/B8058546.png)
![4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B8058547.png)

![alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride](/img/structure/B8058558.png)

![10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8058595.png)
![10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid](/img/structure/B8058596.png)

![trisodium;4-[(2Z)-2-[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxo-3,6-disulfonatonaphthalen-2-ylidene]hydrazinyl]benzoate](/img/structure/B8058605.png)
![1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B8058611.png)
![[Dibutyl-[8-[dibutyl(trifluoromethylsulfonyloxy)stannyl]octyl]stannyl] trifluoromethanesulfonate](/img/structure/B8058630.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8058645.png)

